4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid
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Description
“4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid” is a chemical compound with the molecular formula C6H9BN2O3S . It has a molecular weight of 200.03 . The IUPAC name for this compound is 4-methoxy-2-(methylsulfanyl)-5-pyrimidinylboronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9BN2O3S/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is stored at refrigerated temperatures . It appears as a white to yellow solid . .Scientific Research Applications
Pyrimidine Derivatives in Cancer Treatment
Research has shown that pyrimidine derivatives, such as fluorinated pyrimidines, play a significant role in cancer treatment. For instance, 5-Fluorouracil (5-FU), a widely used fluorinated pyrimidine, treats over 2 million cancer patients annually. Advances in fluorine chemistry have contributed to more precise uses of 5-FU in personalized medicine, including methods for its synthesis and incorporation into RNA and DNA for studies on metabolism and biodistribution (Gmeiner, 2020). This indicates the importance of pyrimidine derivatives in developing cancer therapeutics and the potential for "4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid" to contribute similarly, given its structural similarity.
Pyrimidine Scaffolds in Pharmaceutical Development
The synthesis and characterization of pyrimidine derivatives have been extensively investigated for their broad range of biological activities, including anti-inflammatory properties. Studies involving substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity, suggesting the versatility of pyrimidine cores in designing new pharmaceuticals (Gondkar, Deshmukh, & Chaudhari, 2013). This highlights the potential for novel applications of "this compound" in creating drugs with anti-inflammatory effects.
Pyrimidine Derivatives and Enzyme Inhibition
Pyrimidine derivatives have been identified as inhibitors of various enzymes, indicating their potential in therapeutic applications beyond cancer treatment. For example, studies have focused on the inhibitory effects of pyrimidine derivatives on enzymes such as thymidylate synthase, essential for DNA synthesis and repair, showcasing the broad spectrum of biological targets accessible by pyrimidine-based compounds (Kaur et al., 2014). This broad enzyme inhibition profile suggests that "this compound" could be explored for similar pharmacological targets.
Properties
IUPAC Name |
(4-methoxy-2-methylsulfanylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3S/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNITUHWYVVJCSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OC)SC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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